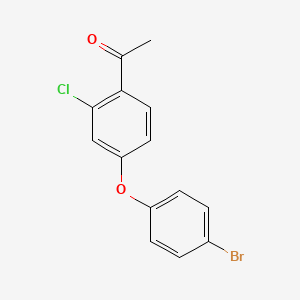![molecular formula C21H40N2O4 B14083162 N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14083162.png)
N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: is a complex organic compound with a unique structure that combines cyclohexylamine and propanoic acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Formation of N-cyclohexylcyclohexanamine: This can be achieved through the reaction of cyclohexylamine with cyclohexanone under reductive amination conditions.
Synthesis of 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: This involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 2-methylpropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamine moiety, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce alcohols.
科学的研究の応用
N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the amino and carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclohexylamine moiety may also interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality.
2-methylpropanoic acid: Shares the carboxyl group but lacks the complex structure.
tert-Butoxycarbonyl (Boc) protected amino acids: Similar in having the Boc protection group.
Uniqueness
- The combination of cyclohexylamine and Boc-protected amino acid in a single molecule provides unique chemical properties and reactivity.
- Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C21H40N2O4 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(7(11)12)5-10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12) |
InChIキー |
DJDGFOWYKJZHMJ-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


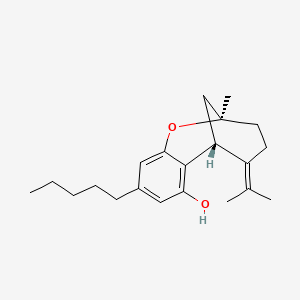
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
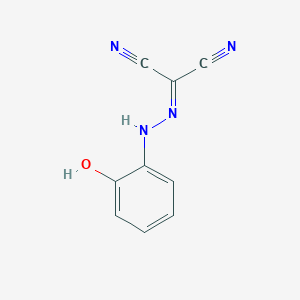
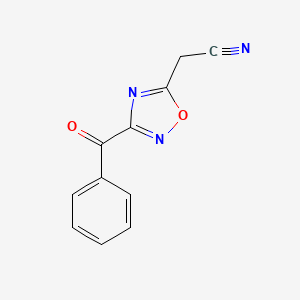
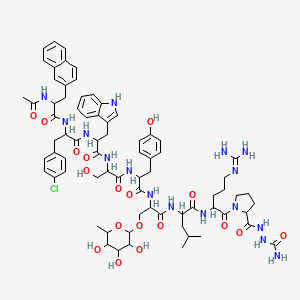

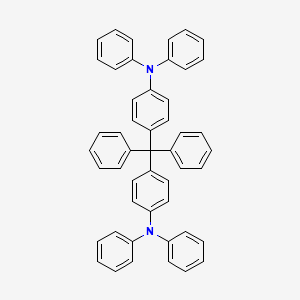
![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)
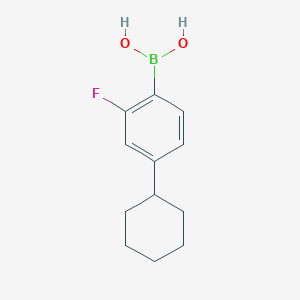
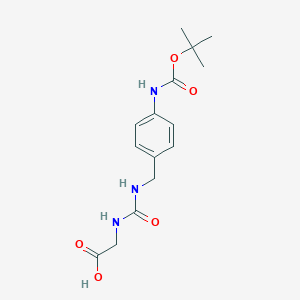

![4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B14083140.png)
